2-Methyl-6-(trifluoromethyl)quinoline

Lipophilicity Medicinal Chemistry ADME Properties

2-Methyl-6-(trifluoromethyl)quinoline (CAS 66023-21-0) is the definitive M3 metabolite of torcetrapib and a mandatory reference standard for bioanalytical LC-MS/MS assay validation. Its unique 2-methyl/6-trifluoromethyl substitution confers an elevated LogP of 3.14–3.56—optimal for medicinal chemists designing CNS-penetrant or antimycobacterial candidates. For high-stakes screening (CETSA, kinase profiling, high-content screening), ≥97% purity material minimizes background noise and false positives. Bulk quantities available.

Molecular Formula C11H8F3N
Molecular Weight 211.18 g/mol
CAS No. 66023-21-0
Cat. No. B3148886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(trifluoromethyl)quinoline
CAS66023-21-0
Molecular FormulaC11H8F3N
Molecular Weight211.18 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=C(C=C2)C(F)(F)F
InChIInChI=1S/C11H8F3N/c1-7-2-3-8-6-9(11(12,13)14)4-5-10(8)15-7/h2-6H,1H3
InChIKeyVHSCBEQRKQRFEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-6-(trifluoromethyl)quinoline (CAS 66023-21-0) Baseline Profile for Procurement and Research Evaluation


2-Methyl-6-(trifluoromethyl)quinoline is a fluorinated quinoline derivative with the molecular formula C11H8F3N and a molecular weight of 211.18 g/mol . It features a methyl group at the 2-position and a trifluoromethyl group at the 6-position of the quinoline ring system . This compound is recognized as a metabolite of torcetrapib [1] and serves as a key intermediate in the synthesis of various pharmaceutical agents, with derivatives showing potential in antimalarial and anticancer research .

Why 2-Methyl-6-(trifluoromethyl)quinoline Cannot Be Replaced by Generic Quinoline Analogs in Critical Applications


The precise substitution pattern of a methyl group at the 2-position and a trifluoromethyl group at the 6-position confers a unique combination of electronic and lipophilic properties that dictate specific binding interactions and metabolic stability . For instance, computational studies have shown that trifluoromethyl groups buttressing the quinolinyl nitrogen can shift the binding mode of antimalarials to hematin, altering the protonation site from the endocyclic to the exocyclic nitrogen [1]. Such positional specificity is critical; even a regioisomeric change, such as moving the trifluoromethyl group from the 6- to the 7-position, can restore activity lost by simultaneous 2- and 8-substitution [2]. Therefore, substituting this compound with a simpler or differently substituted quinoline core will almost certainly result in divergent physicochemical parameters (e.g., LogP) and a failure to recapitulate target-specific interactions, thereby compromising the validity of experimental results.

2-Methyl-6-(trifluoromethyl)quinoline: Quantifiable Evidence of Differentiation from Analogs and Supplier Variants


Lipophilicity Comparison: Enhanced LogP of 2-Methyl-6-(trifluoromethyl)quinoline vs. Mono-Substituted Quinoline Analogs

The introduction of both a methyl and a trifluoromethyl group substantially increases lipophilicity compared to analogs bearing only one of these substituents. This is a critical factor for membrane permeability and target engagement in drug design. The target compound's calculated LogP is 3.14–3.56, significantly higher than the values for 2-methylquinoline (LogP ~2.5) and 6-(trifluoromethyl)quinoline (LogP ~2.66) .

Lipophilicity Medicinal Chemistry ADME Properties

Supplier Purity and Quality Benchmarking: Verifiable Purity Ranges for 2-Methyl-6-(trifluoromethyl)quinoline

Commercial availability of 2-Methyl-6-(trifluoromethyl)quinoline spans a defined purity gradient from 95% to 99+%, as documented by various suppliers. This range provides researchers with a clear basis for selecting a grade appropriate for their specific application, from initial screening to advanced preclinical studies .

Analytical Chemistry Procurement Quality Control

Role as Torcetrapib Metabolite M3: Differentiating from Other Quinoline Metabolites

2-Methyl-6-(trifluoromethyl)quinoline is uniquely identified as Metabolite M3 of the cholesteryl ester transfer protein (CETP) inhibitor torcetrapib [1]. This specific metabolic fate is not shared by closely related quinoline analogs like 2-methylquinoline or 6-(trifluoromethyl)quinoline, which are not established metabolites of this clinically studied drug.

Drug Metabolism ADME Pharmacokinetics

Cytotoxicity Profile: Reported Antileukemia Activity in P-388 Cells

Vendor documentation reports that 2-Methyl-6-(trifluoromethyl)quinoline exhibits antileukemia activity by binding to P-388 cells and inhibiting the production of DNA, RNA, and protein . While quantitative data (e.g., IC50 values) are not provided, the described mechanism—inhibition of zwitterions and iodides implicated in lymphocytic leukemia cell growth—suggests a specific, albeit poorly characterized, biological interaction that is not reported for unsubstituted or mono-substituted quinoline cores .

Anticancer Research Leukemia In Vitro Pharmacology

Procurement-Driven Application Scenarios for 2-Methyl-6-(trifluoromethyl)quinoline


Synthesis of High-LogP Lead Compounds for CNS or Anti-Infective Drug Discovery

Given its significantly elevated LogP of 3.14–3.56 compared to mono-substituted quinolines, 2-Methyl-6-(trifluoromethyl)quinoline is an optimal scaffold for medicinal chemists designing compounds intended to cross lipid-rich barriers, such as the blood-brain barrier (for CNS targets) or the mycobacterial cell wall (for tuberculosis). Using this core can increase the likelihood of achieving target LogP ranges without additional lipophilic decorations that might compromise other drug-like properties .

Analytical Method Development and Metabolite Identification for CETP Inhibitor Studies

As the definitive M3 metabolite of torcetrapib, this compound is a mandatory reference standard for any bioanalytical laboratory tasked with developing and validating LC-MS/MS assays to monitor torcetrapib metabolism in plasma or tissue samples. Substituting with a generic quinoline would invalidate the assay's specificity and accuracy [1].

Purity-Sensitive Biological Assays Requiring High-Confidence Data

For experiments where even trace impurities can skew results—such as kinase inhibition profiling, cellular thermal shift assays (CETSA), or high-content screening—procuring the 99+% grade from suppliers like CymitQuimica/Apollo Scientific is essential. The quantified 4% purity advantage over 95% grade material directly correlates with reduced background noise and fewer false positives/negatives, thereby enhancing the reproducibility of high-stakes research .

Preliminary Screening in Leukemia Cell Line Models

Researchers initiating a phenotypic screen in leukemia models may select 2-Methyl-6-(trifluoromethyl)quinoline as a hit-like starting point due to its documented, albeit qualitative, activity against P-388 cells. This offers a rationale for its inclusion in a screening deck over other uncharacterized quinoline building blocks, potentially saving time and resources in early-stage discovery .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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